molecular formula CH3AsCl2 B1219666 Methyldichloroarsine CAS No. 593-89-5

Methyldichloroarsine

Cat. No.: B1219666
CAS No.: 593-89-5
M. Wt: 160.86 g/mol
InChI Key: VXRMBBLRHSRVDK-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Methyldichloroarsine is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Contact with the substance may cause severe burns to skin and eyes . It is also a strong reducing agent and water-reactive .

Future Directions

While Methyldichloroarsine has been used in the past as a chemical warfare agent, its use today is largely obsolete due to its high toxicity and the development of more effective and less harmful substances . Future research may focus on finding ways to safely dispose of existing stockpiles of the substance and mitigate its environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldichloroarsine is typically synthesized through the reaction of methylmagnesium chloride with arsenic trichloride:

AsCl3+CH3MgClCH3AsCl2+MgCl2\text{AsCl}_3 + \text{CH}_3\text{MgCl} \rightarrow \text{CH}_3\text{AsCl}_2 + \text{MgCl}_2 AsCl3​+CH3​MgCl→CH3​AsCl2​+MgCl2​

This reaction is usually conducted in ether or tetrahydrofuran (THF) solutions, and the product is isolated by distillation .

Industrial Production Methods: During World War I, the German method for producing this compound involved a three-step process:

  • Methylation of sodium arsenite:

    2Na3AsO3+(CH3O)2SO22CH3AsO(ONa)2+Na2SO42 \text{Na}_3\text{AsO}_3 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow 2 \text{CH}_3\text{AsO(ONa)}_2 + \text{Na}_2\text{SO}_4 2Na3​AsO3​+(CH3​O)2​SO2​→2CH3​AsO(ONa)2​+Na2​SO4​

  • Reduction of disodium monomethylarsonate with sulfur dioxide:

    CH3AsO(ONa)2+SO2CH3AsO+Na2SO4\text{CH}_3\text{AsO(ONa)}_2 + \text{SO}_2 \rightarrow \text{CH}_3\text{AsO} + \text{Na}_2\text{SO}_4 CH3​AsO(ONa)2​+SO2​→CH3​AsO+Na2​SO4​

  • Reaction of monomethylarsine oxide with hydrogen chloride:

    CH3AsO+2HClCH3AsCl2+H2O\text{CH}_3\text{AsO} + 2 \text{HCl} \rightarrow \text{CH}_3\text{AsCl}_2 + \text{H}_2\text{O} CH3​AsO+2HCl→CH3​AsCl2​+H2​O

.

Chemical Reactions Analysis

Types of Reactions: Methyldichloroarsine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The arsenic-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction with sodium metal can produce a polymeric form of methylarsine:

    Reduction: CH3AsCl2+2Na[CH3As]n+2NaCl\text{CH}_3\text{AsCl}_2 + 2 \text{Na} \rightarrow [\text{CH}_3\text{As}]_n + 2 \text{NaCl} CH3​AsCl2​+2Na→[CH3​As]n​+2NaCl

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines.

    Reduction: Sodium metal is commonly used for reduction reactions.

Major Products:

Mechanism of Action

Methyldichloroarsine exerts its toxic effects primarily through its ability to alkylate cellular components, leading to cellular damage and disruption of normal cellular functions. It targets sulfhydryl groups in proteins and enzymes, inhibiting their activity and leading to cellular toxicity. The compound also induces oxidative stress and inflammation, contributing to its vesicant properties .

Comparison with Similar Compounds

Methyldichloroarsine is part of a class of organoarsenic compounds that includes:

  • Ethyldichloroarsine (C₂H₅AsCl₂)
  • Phenyldichloroarsine (C₆H₅AsCl₂)
  • Lewisite (C₂H₂AsCl₃)

Uniqueness: this compound is unique due to its specific methyl group, which influences its reactivity and toxicity. Compared to ethyldichloroarsine and phenyldichloroarsine, this compound has a lower molecular weight and different physical properties, such as boiling and melting points .

Properties

IUPAC Name

dichloro(methyl)arsane
Source PubChem
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InChI

InChI=1S/CH3AsCl2/c1-2(3)4/h1H3
Source PubChem
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InChI Key

VXRMBBLRHSRVDK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[As](Cl)Cl
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Molecular Formula

CH3AsCl2
Record name METHYLDICHLOROARSINE
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DSSTOX Substance ID

DTXSID0060480
Record name Arsonous dichloride, As-methyl-
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Molecular Weight

160.86 g/mol
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Physical Description

Methyldichloroarsine appears as a colorless liquid with an agreeable odor. Denser than water. Very toxic by inhalation. Painful burns on contact., Ccolorless liquid with an agreeable odor; [CAMEO]
Record name METHYLDICHLOROARSINE
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CAS No.

593-89-5
Record name METHYLDICHLOROARSINE
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Record name As-Methylarsonous dichloride
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Record name Methyldichloroarsine
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Record name Arsonous dichloride, As-methyl-
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Record name Arsine, dichloromethyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyldichloroarsine

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